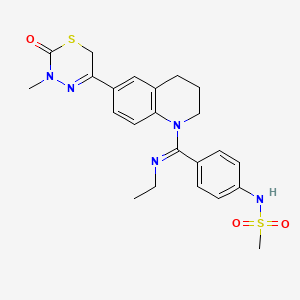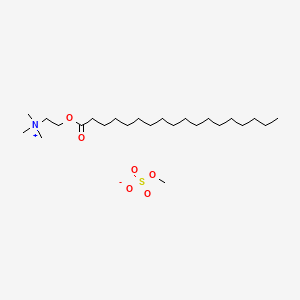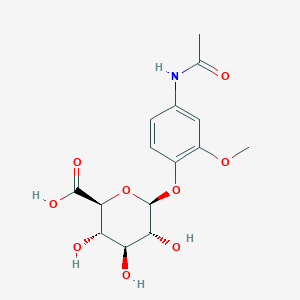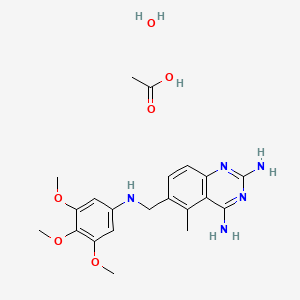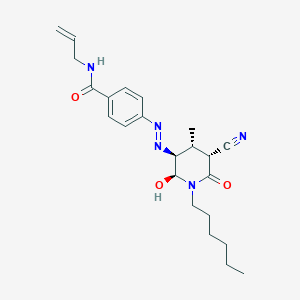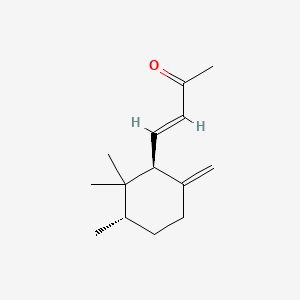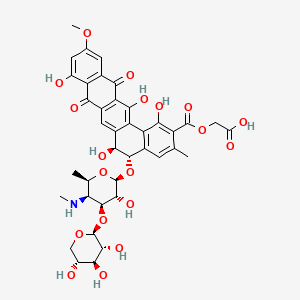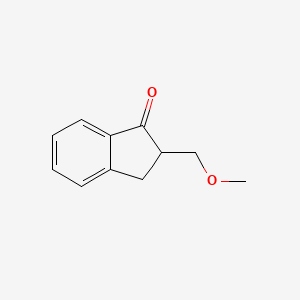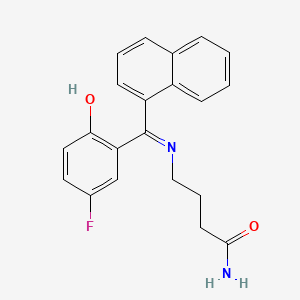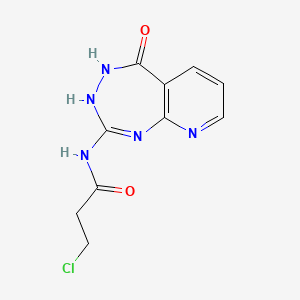
Benzene, 2-(3-chlorophenoxy)-4-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-1-fluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 2-(3-chlorophenoxy)-4-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-1-fluoro- is a complex organic compound with significant applications in various fields This compound is characterized by its unique structure, which includes multiple functional groups such as chlorophenoxy, chlorophenyl, and fluoro groups
Méthodes De Préparation
The synthesis of Benzene, 2-(3-chlorophenoxy)-4-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-1-fluoro- involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common steps in the synthesis include halogenation, etherification, and fluorination reactions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Benzene, 2-(3-chlorophenoxy)-4-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-1-fluoro- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to convert the compound into its reduced forms.
Substitution: The presence of multiple functional groups allows for substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include halogens, metal catalysts, and organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Benzene, 2-(3-chlorophenoxy)-4-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-1-fluoro- has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Benzene, 2-(3-chlorophenoxy)-4-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-1-fluoro- involves its interaction with molecular targets and pathways within biological systems. The compound’s functional groups allow it to bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
When compared to similar compounds, Benzene, 2-(3-chlorophenoxy)-4-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-1-fluoro- stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include other halogenated benzene derivatives and phenoxy compounds, each with their own set of properties and applications. The presence of both chlorophenyl and fluorophenyl groups in this compound makes it particularly versatile and valuable in various research and industrial contexts.
Propriétés
Numéro CAS |
83492-98-2 |
|---|---|
Formule moléculaire |
C23H21Cl2FO2 |
Poids moléculaire |
419.3 g/mol |
Nom IUPAC |
2-(3-chlorophenoxy)-4-[[2-(4-chlorophenyl)-2-methylpropoxy]methyl]-1-fluorobenzene |
InChI |
InChI=1S/C23H21Cl2FO2/c1-23(2,17-7-9-18(24)10-8-17)15-27-14-16-6-11-21(26)22(12-16)28-20-5-3-4-19(25)13-20/h3-13H,14-15H2,1-2H3 |
Clé InChI |
OFPLMCZKDUODOL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(COCC1=CC(=C(C=C1)F)OC2=CC(=CC=C2)Cl)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


